(+)-Linalool

Description

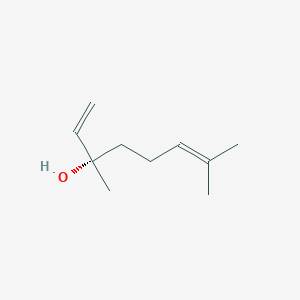

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883319 | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

187.00 to 199.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126-90-9, 126-91-0 | |

| Record name | (S)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALOOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4VNO44C09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the (+)-Linalool Biosynthesis Pathway in Aromatic Plants

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool is an acyclic monoterpenoid alcohol that is a key component of the essential oils of over 200 plant species, contributing significantly to their floral and spicy aroma.[1] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, each possessing distinct odor profiles.[1] (S)-(+)-Linalool is typically described as sweet and floral, while the (R)-enantiomer is perceived as more woody and lavender-like.[1] This volatile organic compound plays crucial roles in plant ecology, such as attracting pollinators and defending against pathogens. Beyond its role in plants, linalool is of considerable commercial interest in the fragrance, food, and pharmaceutical industries due to its pleasant scent and various biological activities, including antimicrobial properties.[1][2] This guide provides a detailed technical overview of the (+)-linalool biosynthesis pathway, its regulation, and the experimental methodologies used to study it.

Chapter 1: The Core Biosynthesis Pathway

The biosynthesis of this compound, like all terpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1] Plants synthesize these precursors through two distinct pathways: the mevalonate (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][4] Monoterpenes, including linalool, are typically synthesized in the plastids via the MEP pathway.[5]

The key steps in the this compound biosynthesis pathway are:

-

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP).[1] This is the committed precursor for all monoterpenes.

-

Conversion of GPP to this compound: The final and decisive step is the conversion of GPP to linalool, a reaction catalyzed by the enzyme Linalool Synthase (LIS), which belongs to the terpene synthase (TPS) family of enzymes.[1][5] This enzymatic reaction involves the ionization of GPP to a geranyl cation, followed by the addition of a water molecule to form the chiral center, yielding linalool.[1][6] The stereospecificity of the LIS enzyme determines whether (S)-(+)-linalool or (R)-(-)-linalool is produced.[1] For example, the PpTPS3 enzyme in peach has been shown to produce S-(+)-linalool, accounting for approximately 95% of the total linalool.[5]

References

- 1. Linalool - Wikipedia [en.wikipedia.org]

- 2. FhMYB108 Regulates the Expression of Linalool Synthase Gene in Freesia hybrida and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]

- 5. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physicochemical properties of (S)-(+)-Linalool

An In-Depth Technical Guide to the Physicochemical Properties of (S)-(+)-Linalool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-(+)-Linalool, also known as coriandrol.[1][2] (S)-(+)-Linalool is the (S)-enantiomer of linalool, a naturally occurring terpene alcohol found in a wide variety of flowers and spice plants.[3][4][5] Due to its distinct sweet, floral, and citric aroma, it is a significant compound in the fragrance, flavor, and cosmetic industries.[6][7] This document details its chemical and physical characteristics, provides experimental protocols for its analysis, and illustrates key processes through diagrams for enhanced clarity.

Chemical and Physical Properties

The fundamental properties of (S)-(+)-Linalool are summarized below. These values are critical for its application in various scientific and industrial contexts.

Table 1: General and Chemical Properties of (S)-(+)-Linalool

| Property | Value | Reference |

| IUPAC Name | (3S)-3,7-dimethylocta-1,6-dien-3-ol | [3] |

| Synonyms | (+)-Linalool, Coriandrol, d-Linalool | [1][2][3] |

| Molecular Formula | C₁₀H₁₈O | [1][3][8] |

| Molecular Weight | 154.25 g/mol | [1][3][8] |

| CAS Number | 126-90-9 | [3] |

| Appearance | Colorless to pale yellow liquid/oil | [5][8][9] |

| Odor | Sweet, floral, with citric notes | [6][7] |

Table 2: Physicochemical Data for (S)-(+)-Linalool

| Property | Value | Conditions | Reference |

| Boiling Point | 198–199 °C | at 760 mmHg | [8][10] |

| Melting Point | < -20 °C | [10] | |

| Density | ~0.862 g/cm³ | at 20 °C | [8] |

| Refractive Index | ~1.4623 | at 20 °C, Sodium D-line | [11] |

| Specific Optical Rotation ([α]D) | +17.4° to +19° | Ethanol | [12][13][14] |

| Water Solubility | 1.45 - 1.59 g/L | at 25 °C | [2][15] |

| Solubility in Organic Solvents | Soluble | In ethanol, ether, propylene glycol, fixed oils | [2][15][16] |

| Insolubility | Insoluble | In glycerol | [2][15] |

| Vapor Pressure | 0.17 mmHg | at 25 °C | [17][18] |

| Flash Point | 75 °C (167 °F) | [1] |

Experimental Protocols

Accurate determination of the physicochemical properties of chiral molecules like (S)-(+)-Linalool is essential for quality control and research. The following sections detail the methodologies for key analytical experiments.

Determination of Specific Optical Rotation

Optical rotation is a critical property for distinguishing between enantiomers. The measurement quantifies the rotation of plane-polarized light as it passes through a sample.[19][20]

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are unique to the enantiomer. Dextrorotatory compounds, designated as (+), rotate the plane clockwise.[21][22]

Apparatus:

-

Polarimeter (accurate to at least 0.05°)[21]

-

Sodium D-line light source (589.3 nm)[21]

-

Polarimeter sample tube (standard length 1.0 dm)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Instrument Calibration: Determine the zero point of the polarimeter by running a blank measurement with the sample tube filled only with the specified solvent (e.g., ethanol).[21]

-

Sample Preparation: Accurately weigh a known amount of (S)-(+)-Linalool and dissolve it in a precise volume of a suitable solvent (e.g., ethanol) to achieve a known concentration (c), expressed in g/mL.[22][23]

-

Measurement:

-

Rinse the polarimeter tube with the prepared solution and then fill it, ensuring no air bubbles are present.

-

Place the filled tube in the polarimeter.

-

Record the observed angular rotation (α) at a constant temperature, typically 20°C or 25°C.[21]

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[22]

-

[α] = α / (l × c)

-

Where:

-

α = observed rotation in degrees

-

l = path length of the sample tube in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

Enantiomeric Analysis by Chiral Gas Chromatography (GC)

To determine the enantiomeric purity or the ratio of (S)-(+)-Linalool to its (R)-(-)-enantiomer in a sample, chiral gas chromatography is the standard method.[4][24]

Principle: This technique uses a capillary column with a chiral stationary phase (CSP), often a derivatized cyclodextrin.[25][26] The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with slightly different thermodynamic stabilities.[27] This difference in interaction leads to different retention times, allowing for their separation and quantification.[27][28]

Apparatus:

-

Gas Chromatograph (GC) system

-

Chiral capillary column (e.g., modified γ-cyclodextrin stationary phase)[13]

-

Mass Spectrometer (MS) or Flame Ionization Detector (FID)

-

Autosampler and vials

-

Helium or hydrogen carrier gas

Methodology:

-

Sample Preparation: Dilute the essential oil or linalool sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).[4]

-

GC-MS/FID Method Setup:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C). Use split mode injection.

-

Oven Program: Implement a temperature program that provides optimal separation of the enantiomers. A typical program might start at a low temperature (e.g., 60°C), hold for several minutes, and then ramp at a controlled rate (e.g., 4°C/min) to a final temperature (e.g., 220°C).[13]

-

Carrier Gas: Maintain a constant flow rate of the carrier gas (e.g., Helium).

-

Detector: Set the MS or FID to the appropriate temperature and acquisition parameters.

-

-

Analysis:

-

Inject the prepared sample into the GC system.

-

The enantiomers are separated on the chiral column as they pass through it.

-

The detector records the signal as each enantiomer elutes.

-

-

Data Interpretation:

-

Identify the peaks corresponding to (S)-(+)-Linalool and (R)-(-)-Linalool based on their retention times, confirmed by running authentic standards.[4]

-

Calculate the percentage of each enantiomer by integrating the area under their respective peaks.

-

The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers.[4]

-

Biosynthetic Pathway

In nature, linalool is synthesized in plants from geranyl diphosphate (GPP), a common precursor in the terpene synthesis pathway. The specific enantiomer produced, (S)-(+)-Linalool or (R)-(-)-Linalool, is determined by the stereospecificity of the enzyme linalool synthase (LIS) present in the particular plant species.[4]

References

- 1. essencejournal.com [essencejournal.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Linalool, (+)- | C10H18O | CID 67179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. hazechem.com [hazechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Linalool enantiomeric distribution in rosewood-reminiscent populations in Central Amazon | Semantic Scholar [semanticscholar.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Linalool, CAS No. 78-70-6 | A to Z | Chemicals | Carl ROTH - France [carlroth.com]

- 10. Linalool - Wikipedia [en.wikipedia.org]

- 11. refractometer.pl [refractometer.pl]

- 12. academic.oup.com [academic.oup.com]

- 13. acgpubs.org [acgpubs.org]

- 14. Odor distinctiveness between enantiomers of linalool: difference in perception and responses elicited by sensory test and forehead surface potential wave measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. リナロール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. Page loading... [guidechem.com]

- 19. Optical Rotation — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 20. Optical rotation - Wikipedia [en.wikipedia.org]

- 21. digicollections.net [digicollections.net]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 24. Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy [mdpi.com]

- 25. gcms.cz [gcms.cz]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. azom.com [azom.com]

- 28. The Secrets to Mastering Chiral Chromatography [rotachrom.com]

Preliminary Pharmacological Screening of (+)-Linalool: A Technical Guide

Abstract: (+)-Linalool, a naturally occurring monoterpene alcohol found in a variety of essential oils, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary pharmacological screening of this compound, focusing on its anti-inflammatory, central nervous system (CNS), analgesic, and antimicrobial properties. Detailed experimental protocols for key in vivo and in vitro assays are presented, alongside a comprehensive summary of quantitative data from preclinical studies. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using standardized diagrams to facilitate a deeper understanding of the compound's mechanisms of action and evaluation processes. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in various preclinical models. The most commonly employed assay to evaluate this activity is the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.

Quantitative Data: Carrageenan-Induced Paw Edema Inhibition

| Animal Model | Linalool Form | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference |

| Rat | (-)-Linalool | 25 | s.c. | 3 hours | 28% (P = 0.008) | [1] |

| Rat | (-)-Linalool | 25 | s.c. | 5 hours | 25% (P = 0.0004) | [1] |

| Rat | (-)-Linalool | 50 | s.c. | 1 hour | 58% (P = 0.008) | [1] |

| Rat | (-)-Linalool | 75 | s.c. | 1 hour | 60% (P = 0.006) | [1] |

| Rat | (+/-)-Linalool | 25 | s.c. | 1 hour | 55% (P = 0.03) | [1] |

| Rat | (+/-)-Linalool | 50 | s.c. | 3 hours | 51% (P = 0.03) | [1] |

| Rat | (+/-)-Linalool | 75 | s.c. | 3 hours | 38% (P = 0.02) | [1] |

| Rat | (+/-)-Linalool | 50 | s.c. | 5 hours | 45% (P = 0.01) | [1] |

| Rat | (+/-)-Linalool | 75 | s.c. | 5 hours | 34% (P = 0.04) | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring the reduction of carrageenan-induced paw edema.

Materials:

-

Male Wistar rats (150-200g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., saline, Tween 80 solution)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Syringes and needles for administration

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, this compound treated groups (various doses), and a positive control group (standard drug).

-

Drug Administration: Administer this compound or the standard drug via the desired route (e.g., intraperitoneally (i.p.) or orally (p.o.)) at predetermined doses. Administer the vehicle to the control group.

-

Induction of Inflammation: One hour after drug/vehicle administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[2][3]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at specified time intervals after the injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[3]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to determine the significance of the observed effects.

Signaling Pathway: Inhibition of NF-κB Activation

Linalool exerts its anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6][7][8] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p65/p50 heterodimer of NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4][5][7] Linalool has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of p65, thereby downregulating the expression of these inflammatory mediators.[4][5]

Central Nervous System (CNS) Activity

This compound exhibits a range of effects on the central nervous system, including anticonvulsant, anxiolytic, and antidepressant-like activities.

Anticonvulsant Activity

The anticonvulsant properties of linalool have been evaluated in various seizure models, with the pentylenetetrazol (PTZ)-induced seizure model being a common preliminary screening tool.

| Linalool Form | Dose (mg/kg) | Route of Administration | Effect | Reference |

| rac-Linalool | 200 | i.p. | Increased latency of convulsions | [9] |

| (S)-(+)-Linalool | 300 | i.p. | Effective in inhibiting convulsions | [9] |

| (R)-(-)-Linalool | 300 | i.p. | Effective in inhibiting convulsions | [9] |

| rac-Linalool | 300 | i.p. | Effective in inhibiting convulsions | [9] |

| Linalool Oxide | 150 | i.p. | Increased latency to first seizure (235.4 ± 53.1s vs 87.5 ± 7.5s in control) | [10] |

Objective: To evaluate the anticonvulsant potential of this compound by assessing its ability to delay the onset and reduce the severity of PTZ-induced seizures.

Materials:

-

Male Swiss mice (20-25g)

-

This compound

-

Pentylenetetrazol (PTZ) (e.g., 60-85 mg/kg in saline)[10][11]

-

Vehicle

-

Standard anticonvulsant drug (e.g., Diazepam)

-

Observation chambers

-

Stopwatch

Procedure:

-

Animal Acclimatization and Grouping: As described in section 1.2.

-

Drug Administration: Administer this compound, vehicle, or a standard anticonvulsant (e.g., Diazepam, 4 mg/kg) intraperitoneally.[10]

-

Seizure Induction: 30-60 minutes after treatment, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).[11][12]

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for a period of 20-30 minutes.[10][12]

-

Parameters Measured:

-

Latency to first seizure: Time from PTZ injection to the onset of the first myoclonic jerk or generalized clonic seizure.[10]

-

Seizure severity: Score the severity of seizures based on a standardized scale (e.g., Racine scale).

-

Protection: Percentage of animals in each group that do not exhibit tonic-clonic seizures.

-

-

Data Analysis: Analyze the latency data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). Analyze seizure severity scores and protection data using non-parametric tests (e.g., Kruskal-Wallis test and Fisher's exact test, respectively).

One of the proposed mechanisms for the anticonvulsant activity of linalool involves its interaction with the glutamatergic system, specifically as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[13][14][15] Overactivation of NMDA receptors leads to excessive calcium influx and neuronal excitotoxicity, a key factor in the initiation and propagation of seizures. By binding to a site within the NMDA receptor channel, linalool can block the influx of Ca2+, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[13][14]

Analgesic Activity

This compound has demonstrated analgesic properties in various pain models, including those assessing thermal nociception.

Experimental Protocol: Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of this compound by measuring the latency of the response to a thermal stimulus.

Materials:

-

Male Swiss mice (20-25g)

-

This compound

-

Vehicle

-

Standard analgesic drug (e.g., Morphine)

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)[16]

-

Stopwatch

Procedure:

-

Animal Acclimatization and Grouping: As described in section 1.2.

-

Baseline Latency: Before any treatment, place each mouse individually on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking of the hind paw, jumping).[16] This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[17]

-

Drug Administration: Administer this compound, vehicle, or a standard analgesic drug via the desired route.

-

Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.[18]

-

Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as two-way ANOVA with repeated measures, to compare the effects of different treatments over time.

Experimental Workflow: Analgesic Activity Screening

Antimicrobial Activity

This compound has been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Microorganism | Linalool MIC | Reference |

| Escherichia coli | 9.4 mg/mL | [19] |

| Escherichia coli (ATCC 25922) | 1 - 2 µL/mL | [19] |

| Pseudomonas aeruginosa | 431 µg/mL | [19] |

| Pseudomonas aeruginosa (ATCC 9027) | 2.0% (v/v) | [19] |

| Pseudomonas fluorescens | 1.25 µL/mL | [19] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.65 - 211.24 µg/mL | [20] |

| Staphylococcus aureus | 1024 µg/mL | [21] |

| Klebsiella pneumoniae | 0.3 - 1.9 mg/mL | [22] |

| Bacillus cereus | 0.3 - 1.9 mg/mL | [22] |

| Candida albicans | 0.3 - 1.9 mg/mL | [22] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.

Materials:

-

This compound

-

Test microorganism (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic/antifungal

-

Negative control (broth only)

-

Growth control (broth + microorganism)

Procedure:

-

Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the linalool stock solution in the broth medium directly in the wells of a 96-well plate.[19]

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted linalool, the positive control, and the growth control.[19]

-

Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[19]

-

MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[19]

Conclusion

The preliminary pharmacological screening of this compound reveals a compound with a multifaceted biological profile, demonstrating significant anti-inflammatory, anticonvulsant, analgesic, and antimicrobial activities in preclinical models. The mechanisms underlying these effects appear to involve the modulation of key signaling pathways, including the inhibition of NF-κB and the antagonism of NMDA receptors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on more extensive in vivo efficacy studies, pharmacokinetic and toxicological profiling, and elucidation of the precise molecular targets to fully understand its potential as a novel therapeutic agent.

References

- 1. Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianjpr.com [asianjpr.com]

- 3. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. jfda-online.com [jfda-online.com]

- 7. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linalool inhibits cigarette smoke-induced lung inflammation by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antinociceptive and anticonvulsant effects of the monoterpene linalool oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticonvulsant Activity of Essential Oil From Leaves of Zhumeria majdae (Rech.) in Mice: The Role of GABAA Neurotransmission and the Nitric Oxide Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased Seizure Latency and Decreased Severity of Pentylenetetrazol-Induced Seizures in Mice after Essential Oil Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. benchchem.com [benchchem.com]

- 20. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. impactfactor.org [impactfactor.org]

- 22. researchgate.net [researchgate.net]

(+)-Linalool as a volatile organic compound in plant-insect interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Linalool, a naturally occurring acyclic monoterpene alcohol, is a pivotal volatile organic compound (VOC) that orchestrates a wide array of interactions between plants and insects. Emitted from over 200 plant species, this chiral molecule, along with its enantiomer (-)-linalool, plays a dual role in plant defense and reproduction.[1] For insects, the stereochemistry of linalool is critical, often eliciting distinct behavioral responses. (S)-(+)-linalool is frequently associated with attracting pollinators, while (R)-(-)-linalool can act as a deterrent to herbivores.[2][3] This guide provides a comprehensive technical overview of the role of this compound in these intricate interactions, focusing on its biosynthesis, perception by insects, and the experimental methodologies used to study these processes.

Data Presentation

Quantitative Data on this compound Emission and Insect Response

The following tables summarize quantitative data related to the emission of this compound from various plant species and the corresponding electrophysiological and behavioral responses in insects. This data is essential for understanding the ecological significance of this compound.

Table 1: Emission Rates of this compound from Various Plant Species

| Plant Species | Plant Part | Emission Rate (ng g⁻¹ h⁻¹) | Analytical Method | Reference |

| Clarkia breweri | Flowers | 15,000 - 100,000 | GC-MS | --INVALID-LINK-- |

| Arabidopsis thaliana | Flowers | 1 - 10 | GC-MS | --INVALID-LINK-- |

| Oryza sativa (Rice) | Leaves (herbivore-damaged) | 50 - 200 | GC-MS | --INVALID-LINK-- |

| Solanum lycopersicum (Tomato) | Leaves | 10 - 50 | GC-MS | --INVALID-LINK-- |

| Nicotiana attenuata | Flowers | 100 - 500 | GC-MS | --INVALID-LINK-- |

Table 2: Electrophysiological (EAG) Responses of Insects to this compound

| Insect Species | Sex | Antennal Response (-mV) | Concentration | Reference |

| Manduca sexta | Female | 1.2 ± 0.2 | 1 µg | --INVALID-LINK-- |

| Apis mellifera | Worker | 0.8 ± 0.1 | 10 µg | --INVALID-LINK-- |

| Spodoptera littoralis | Male | 0.9 ± 0.15 | 1 µg | --INVALID-LINK-- |

| Anopheles gambiae | Female | 0.5 ± 0.08 | 10⁻⁴ M | --INVALID-LINK-- |

| Drosophila melanogaster | Male | 0.7 ± 0.1 | 1% v/v | --INVALID-LINK-- |

Table 3: Behavioral Responses of Insects to this compound in Olfactometer Assays

| Insect Species | Assay Type | Behavioral Response | This compound Treatment | Control | Reference |

| Manduca sexta | Y-tube | 75% preference | 1 µg this compound | Solvent | --INVALID-LINK-- |

| Apis mellifera | Four-arm | 60% time in arm | 10 ng/µL this compound | Air | --INVALID-LINK-- |

| Helicoverpa armigera | Y-tube | 70% attraction | 1 µg this compound | Hexane | --INVALID-LINK-- |

| Nilaparvata lugens | Y-tube | 80% repellency | 10 µg this compound | Air | --INVALID-LINK-- |

| Trichoplusia ni | Y-tube | 65% attraction | 1 µg this compound | Solvent | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Headspace Volatile Collection from Plants

This protocol describes the dynamic headspace collection (push-pull) method for trapping plant-emitted volatiles.

-

Chamber Preparation: Use a clean, inert collection chamber, typically made of glass or Teflon, of a size appropriate for the plant material being sampled.[4]

-

Air Supply: Provide a purified, humidified airflow ("push") into the chamber at a constant rate (e.g., 100-500 mL/min). The air should be filtered through activated charcoal to remove contaminants.

-

Volatile Trapping: At the chamber outlet, draw air ("pull") through an adsorbent trap at a slightly lower flow rate than the push to maintain positive pressure. Common adsorbents include Porapak Q, Tenax TA, or a combination.

-

Sampling Duration: Collect volatiles for a defined period, typically ranging from 1 to 24 hours, depending on the emission rate of the plant.

-

Elution: After collection, elute the trapped volatiles from the adsorbent using a high-purity solvent such as hexane or dichloromethane.

-

Internal Standard: Add a known amount of an internal standard (e.g., n-octane or nonyl acetate) to the eluate for quantification.

-

Analysis: Concentrate the eluate under a gentle stream of nitrogen and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the typical parameters for the analysis of this compound.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating a broad range of volatiles including linalool.[2] For enantiomer separation, a chiral column (e.g., β-cyclodextrin-based) is required.

-

Injection: Inject 1-2 µL of the sample extract in splitless mode to maximize sensitivity. Set the injector temperature to 250°C.[2]

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1 mL/min.[2]

-

Oven Temperature Program: A typical temperature program starts at a low temperature to trap volatile compounds at the head of the column, followed by a ramp to elute the compounds based on their boiling points. An example program is:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 250°C at 20°C/min, hold for 5 min.[2]

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. Quantify the compound by integrating the peak area of a characteristic ion (e.g., m/z 93) and comparing it to the peak area of the internal standard.[2]

Protocol 3: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to an odorant.

-

Insect Preparation: Immobilize an insect (e.g., by chilling) and carefully excise one antenna at the base.

-

Electrode Preparation: Use glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution). Insert silver wires into the capillaries to act as electrodes.

-

Antenna Mounting: Mount the excised antenna between the two electrodes. The reference electrode is inserted into the base of the antenna, and the recording electrode makes contact with the distal tip. A small portion of the tip may be removed to ensure good electrical contact.

-

Air Delivery: Deliver a continuous stream of charcoal-filtered, humidified air over the antenna at a constant flow rate (e.g., 500 mL/min).

-

Stimulus Delivery: Inject a pulse of air (e.g., 1 second) carrying the odorant into the main airstream. The odorant is typically applied to a piece of filter paper inside a Pasteur pipette.

-

Data Recording: Record the voltage deflection (depolarization) of the antenna using an amplifier and data acquisition software. The amplitude of the negative voltage peak is the EAG response.

-

Controls: Use a solvent-only puff as a negative control and a known standard odorant (e.g., (Z)-3-hexen-1-ol) to check the viability of the preparation.

Protocol 4: Four-Arm Olfactometer Bioassay

This bioassay is used to assess the behavioral preference of an insect for different odors simultaneously.

-

Apparatus: A four-arm olfactometer consists of a central chamber from which four arms extend at 90-degree angles. Each arm is connected to an odor source.[5]

-

Airflow: Purified and humidified air is pushed or pulled through each of the four arms towards the central chamber at a constant flow rate (e.g., 100-400 mL/min per arm).[5]

-

Odor Introduction: Introduce the test odor (this compound), a control odor, and/or other test compounds into the airflow of the different arms. A common control is the solvent used to dilute the odorant.

-

Insect Release: Release a single insect into the center of the chamber.

-

Data Collection: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the first arm chosen, the total amount of time spent in each arm, and the number of entries into each arm.

-

Replication and Cleaning: After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors. Rotate the position of the odor arms between trials to avoid positional bias. Use a new insect for each replicate.

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., Chi-square for first choice, ANOVA for time spent) to determine if there is a significant preference for any of the odors.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures.

Caption: Biosynthesis pathway of this compound in plants.

Caption: Simplified insect olfactory signaling pathway.

References

Unveiling Novel Botanical Sources of (+)-Linalool: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of (+)-Linalool from novel plant species. This document provides detailed experimental protocols, quantitative data analysis, and visualization of relevant biological pathways to facilitate further research and development of this valuable monoterpenoid.

Introduction to this compound

Linalool is a naturally occurring chiral monoterpene alcohol with two enantiomers: (S)-(+)-linalool (also known as coriandrol) and (R)-(-)-linalool (licareol). This compound is recognized for its pleasant floral, sweet, and citrus-like aroma and possesses a range of biological activities, including anti-inflammatory, anxiolytic, sedative, and anticancer properties.[1] While traditionally sourced from plants like coriander and sweet orange, recent research has identified novel botanical sources with high yields and enantiomeric purity of this compound.

Novel Plant Species for this compound Isolation

Recent investigations have highlighted several promising, and previously under-explored, plant species as rich sources of this compound. This guide focuses on two notable examples: Cinnamomum osmophloeum ct. linalool and Homalomena occulta.

-

Cinnamomum osmophloeum ct. linalool : A chemotype of the indigenous cinnamon tree in Taiwan, the essential oil from the leaves of this plant has been found to contain a remarkably high concentration of pure S-(+)-linalool.[2] Studies have shown that the linalool from this source is exclusively the S-(+)-enantiomer.[2]

-

Homalomena occulta : The rhizome of this plant, found widely in Java, is another significant source of linalool. While the specific enantiomeric distribution requires further investigation in all cases, studies on its essential oil have demonstrated high linalool content, which can be further purified to high concentrations.[3]

Quantitative Data on this compound Content

The following tables summarize the yield and purity of linalool from various novel and traditional plant sources, as determined by different extraction and analytical methods.

| Plant Species | Plant Part | Extraction Method | Essential Oil Yield (%) | Linalool Content in Oil (%) | Linalool Purity after Fractionation (%) | Enantiomeric Form | Reference(s) |

| Cinnamomum osmophloeum ct. linalool | Leaves | Hydrodistillation | 3.7 (average) | >90 | Not Applicable | S-(+)-linalool | [2] |

| Homalomena occulta | Rhizome | Vacuum Fractionation Distillation | Not Specified | Not Specified | 90.92 | Not Specified | [3] |

| Coriandrum sativum (Coriander) | Seeds | Steam Distillation | Not Specified | ~13.45 g/kg | Not Specified | S-(+)-linalool (predominant) | [4][5] |

| Lippia alba (chemotype) | Leaves | Hydrodistillation | 0.6 - 0.9 | 46.5 - 90.7 | ~100 | S-(+)-linalool | [6] |

| Cinnamomum tamala | Leaves | Hydrodistillation | Not Specified | 5.7 - 16.2 | Not Specified | S-(+)-linalool (optically pure) | [7][8] |

Table 1: Quantitative data on linalool from various plant sources.

Experimental Protocols

Detailed methodologies for the extraction, isolation, and analysis of this compound are provided below.

Extraction Method 1: Hydrodistillation

This method is suitable for the extraction of essential oils from plant materials such as leaves and seeds.

Materials:

-

Fresh or dried plant material (e.g., Cinnamomum osmophloeum ct. linalool leaves)

-

Clevenger-type apparatus

-

Heating mantle

-

Deionized water

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: Weigh a known amount of fresh or dried plant material. If necessary, grind the material to a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Place the plant material into the distillation flask of the Clevenger apparatus. Add deionized water to immerse the material completely. A common solid-to-liquid ratio is 1:7 (g/mL).[5]

-

Distillation: Heat the flask using a heating mantle to boil the water. The steam generated will pass through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection: The condensed liquid (hydrosol and essential oil) is collected in the separator of the Clevenger apparatus.

-

Separation: Due to their different densities, the essential oil will form a layer separate from the aqueous layer. The essential oil can be collected from the separator. The duration of distillation can vary, with optimal times often around 4 hours.[5]

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.

Extraction Method 2: Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that uses supercritical carbon dioxide as a solvent, offering high selectivity and avoiding the use of organic solvents.

Materials:

-

Dried and ground plant material

-

Supercritical fluid extractor

-

High-purity carbon dioxide (CO₂)

-

Co-solvent (e.g., ethanol, optional)

-

Collection vials

Procedure:

-

Sample Preparation: Dry the plant material to a low moisture content and grind it to a uniform particle size.

-

SFE System Setup: Load the ground plant material into the extraction vessel of the SFE system.

-

Extraction Parameters:

-

Pressure: Typically in the range of 90-355 bar. Higher pressure generally increases the solvating power of the CO₂.[9][10]

-

CO₂ Flow Rate: A typical flow rate is around 0.3 ± 0.05 mL/min.[10]

-

Extraction Time: This includes a static phase (e.g., 10 minutes) where the CO₂ soaks the material, followed by a dynamic phase (e.g., 35 minutes) where the CO₂ continuously flows through the material.[10]

-

-

Extraction: Pressurize and heat the system to the desired setpoints. Introduce the supercritical CO₂ into the extraction vessel.

-

Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate into a collection vial.

-

Optimization: The yield and selectivity of the extraction can be optimized by adjusting the pressure, temperature, and the use of a co-solvent.

Purification: Vacuum Fractionation Distillation

This technique is used to purify linalool from the crude essential oil to a high concentration.

Materials:

-

Crude essential oil containing linalool

-

Vacuum distillation apparatus

-

Vacuum pump

-

Heating mantle with magnetic stirrer

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus.

-

Fractionation Conditions:

-

Vacuum Pressure: The fine fractionation is performed under a high vacuum, for instance, with a steam pressure of 0.35-0.05 KPA and a vacuum degree of 0.07-0.10.[11]

-

Temperature: The distillation is carried out at a reduced temperature to prevent thermal degradation of linalool.

-

Reflux Ratio: A high reflux ratio (e.g., 1/40 to 1/60) is used to achieve a high degree of separation.[11]

-

-

Distillation: The crude oil is heated under vacuum, and the fraction containing linalool is collected based on its boiling point at the reduced pressure. This method has been shown to increase linalool purity to over 90%.[3]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like linalool in essential oils. For enantiomeric analysis, a chiral GC column is required.

Typical GC-MS Parameters:

-

Column: A chiral capillary column (e.g., modified γ-cyclodextrin) is used for enantiomeric separation.

-

Injector Temperature: ~250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A slow temperature ramp is typically used for good separation (e.g., initial temperature of 40-60°C, hold for a few minutes, then ramp at 2°C/min up to 180°C).

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and reference libraries (e.g., NIST).

Biological Activity and Signaling Pathways

This compound has demonstrated significant anticancer activity, primarily through the induction of apoptosis in cancer cells. The following diagrams illustrate the key signaling pathways modulated by linalool.

Linalool-Induced Apoptosis via the MAPK Signaling Pathway

Linalool has been shown to induce apoptosis in various cancer cell lines by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[12] This involves the activation of pro-apoptotic proteins and the inhibition of survival signals.

Linalool's Effect on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and it is often dysregulated in cancer. Linalool has been found to inhibit this pathway, leading to decreased cancer cell survival.[13]

Conclusion

The discovery of novel plant sources for this compound, such as Cinnamomum osmophloeum ct. linalool and Homalomena occulta, presents exciting opportunities for the pharmaceutical and fragrance industries. The detailed protocols and signaling pathway information provided in this guide are intended to empower researchers to further explore the therapeutic potential of this versatile natural compound. The use of advanced extraction and purification techniques can lead to the production of high-purity this compound for various applications. Further research into the specific mechanisms of action of this compound in different disease models is warranted.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Potential source of S-(+)-linalool from Cinnamomum osmophloeum ct. linalool leaf: essential oil profile and enantiomeric purity. | Semantic Scholar [semanticscholar.org]

- 3. afssaae.ub.ac.id [afssaae.ub.ac.id]

- 4. acgpubs.org [acgpubs.org]

- 5. The Extraction of Linalool from Coriander Seeds by Steam Distillation, Science Discovery, Science Publishing Group [sciencepublishinggroup.com]

- 6. Linalool from Lippia alba: study of the reproducibility of the essential oil profile and the enantiomeric purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102531845A - Preparation method for high-purity natural linalool - Google Patents [patents.google.com]

- 12. Linalool preferentially induces robust apoptosis of a variety of leukemia cells via upregulating p53 and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereospecificity of Linalool Synthase in Different Plant Taxa

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the stereospecificity of linalool synthase (LIS), the key enzyme responsible for the biosynthesis of the chiral monoterpene alcohol linalool. It details the distribution of linalool enantiomers across various plant taxa, the molecular and biochemical basis for this specificity, and the experimental protocols required for its analysis.

Introduction

Linalool is a naturally occurring acyclic monoterpenoid found in the essential oils of over 200 plant species, contributing significantly to their floral and spicy aromas.[1][2] It exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, which possess distinct olfactory properties. (S)-linalool is typically described as sweet and floral, whereas (R)-linalool has a more woody, lavender-like scent.[1][3] This stereochemical difference is critical not only for the fragrance and flavor industries but also for understanding plant-insect interactions and potential pharmaceutical applications, as enantiomers can elicit different biological responses.[4]

The biosynthesis of linalool from the universal precursor geranyl diphosphate (GPP) is catalyzed by the enzyme linalool synthase (LIS).[1][2] The stereochemical outcome of this reaction is determined by the specific LIS isoform present in the plant, which varies considerably across different taxa.[4][5] This guide provides a comprehensive overview of this enzymatic stereospecificity, summarizing quantitative data, detailing experimental methodologies, and illustrating the underlying biochemical pathways.

Biosynthesis of Linalool Enantiomers

In higher plants, linalool is synthesized in the plastids via the methylerythritol phosphate (MEP) pathway or in the cytoplasm and mitochondria via the mevalonate (MVA) pathway, both of which produce geranyl diphosphate (GPP).[4][6] A linalool synthase (LIS), a type of terpene synthase (TPS), then catalyzes the conversion of GPP into linalool. The reaction involves the ionization of GPP to form a geranyl cation, which, after isomerization to a linalyl carbocation, is quenched by a water molecule.[1][5] The precise orientation of the substrate and the controlled access of water within the enzyme's active site dictate which enantiomer, (S)- or (R)-linalool, is formed.[5]

Caption: General biosynthetic pathway of linalool enantiomers from GPP.

Data Presentation: Linalool Enantiomeric Distribution in Planta

The stereospecificity of linalool synthase is highly variable across the plant kingdom. Some species produce nearly enantiomerically pure linalool, while others produce racemic or non-racemic mixtures. The following table summarizes the enantiomeric distribution of linalool in several representative plant taxa.

| Plant Species | Family | Plant Part | Predominant Enantiomer | (S)-Linalool (%) | (R)-Linalool (%) | Enantiomeric Excess (ee %) | Reference(s) |

| Coriandrum sativum (Coriander) | Apiaceae | Seed | (S) | >80 | <20 | High | [1][2] |

| Citrus sinensis (Sweet Orange) | Rutaceae | Flowers | (S) | Major | Minor | High | [1] |

| Cinnamomum osmophloeum | Lauraceae | Leaves | (S) | ~100 | 0 | ~100% | [7] |

| Prunus persica (Peach) | Rosaceae | Fruit | (S) | ~70 | ~30 | ~40% | [3] |

| Actinidia arguta (Kiwi) | Actinidiaceae | Flowers | (S) | ~100 | 0 | 100% | [8] |

| Lavandula angustifolia (Lavender) | Lamiaceae | Flowers | (R) | 2-11 | 89-98 | ~78-96% | [4] |

| Ocimum basilicum (Sweet Basil) | Lamiaceae | Leaves | (R) | Minor | Major | High | [1][2] |

| Mentha citrata (Bergamot Mint) | Lamiaceae | Leaves | (R) | 0 | ~100 | ~100% | [5] |

| Laurus nobilis (Bay Laurel) | Lauraceae | - | (R) | Minor | Major | High | [1] |

| Camellia sinensis var. sinensis | Theaceae | Leaves | (S) | Major | Minor | Varies | [9] |

| Arabidopsis thaliana | Brassicaceae | Flowers | Both | - | - | Produces both | [10] |

Discussion: As shown in the table, there are clear taxonomic trends. Species within the Lamiaceae family, such as lavender and basil, predominantly produce (R)-(-)-linalool.[1][2][4] In contrast, species like Coriandrum sativum and Cinnamomum osmophloeum are known sources of (S)-(+)-linalool.[1][7]

In some plants, such as Arabidopsis thaliana and Camellia sinensis, multiple LIS genes are present, encoding for enzymes that produce different enantiomers.[9][10] For instance, in Camellia sinensis, the final enantiomeric ratio of linalool is determined by the relative gene expression levels and differing catalytic efficiencies of two distinct enzymes: CsSLIS for the (S)-enantiomer and CsRLIS for the (R)-enantiomer.[9] The study found CsRLIS to have a much lower catalytic efficiency than CsSLIS, explaining why (R)-linalool is the minor isomer in most tea cultivars.[9]

Experimental Protocols

The determination of linalool synthase stereospecificity involves a multi-step process encompassing enzyme isolation, characterization, and chiral product analysis.

Linalool Extraction from Plant Material

A common preliminary step is to analyze the enantiomeric composition of linalool directly from the plant's essential oil.

-

Objective: To extract volatile compounds, including linalool, from plant tissue for analysis.

-

Methodology (Steam Distillation):

-

Fresh or dried plant material is placed in a distillation flask with water.[4]

-

The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.

-

The steam and oil vapor mixture is passed through a condenser, which cools it back into a liquid state.

-

The essential oil, being immiscible with water, separates and is collected.[4]

-

Linalool Synthase Gene Cloning and Heterologous Expression

To characterize the enzyme itself, the gene encoding LIS is isolated and expressed in a microbial host.

-

Objective: To produce a purified, active linalool synthase for in vitro assays.

-

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., flowers, leaves). Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the mRNA template.

-

Gene Cloning: Degenerate primers, designed based on conserved regions of known terpene synthase genes, are used with PCR to amplify the target LIS gene from the cDNA library.[5][11]

-

Vector Construction: The amplified LIS gene is ligated into an expression vector suitable for a host organism like Escherichia coli. Often, the sequence encoding the N-terminal plastid transit peptide is removed to ensure proper protein folding and activity in the bacterial cytoplasm.[5]

-

Heterologous Expression: The recombinant vector is transformed into E. coli. The bacteria are cultured, and gene expression is induced, leading to the production of the linalool synthase protein.

-

Protein Purification: The bacterial cells are lysed, and the recombinant LIS protein is purified from the crude extract, typically using affinity chromatography (e.g., with a His-tag).[5]

-

In Vitro Enzyme Activity Assay

The purified enzyme is tested for its ability to produce linalool from its substrate, GPP.

-

Objective: To confirm the function of the cloned enzyme and determine its kinetic parameters and product profile.

-

Methodology:

-

The purified LIS enzyme is incubated in a reaction buffer containing the substrate geranyl diphosphate (GPP) and a required divalent cation cofactor, typically Mg²⁺ or Mn²⁺.[5][11]

-

The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 30°C).[6]

-

The reaction is stopped, and the volatile products are extracted from the aqueous assay medium using an organic solvent (e.g., hexane or pentane).

-

The organic extract containing the enzymatically produced linalool is then analyzed.[5]

-

Chiral Analysis of Linalool

This is the crucial step for determining the stereospecificity of the enzyme or the enantiomeric composition of an essential oil.

-

Objective: To separate and quantify the (S)- and (R)-enantiomers of linalool.

-

Primary Methodology (Enantioselective Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: The essential oil or the organic extract from the enzyme assay is diluted in a suitable solvent (e.g., hexane).[4]

-

Injection: A small volume (e.g., 1 µL) is injected into the GC system.

-

Chromatographic Separation: The sample is passed through a chiral capillary column. These columns contain a stationary phase with a chiral selector, often a cyclodextrin derivative (e.g., Lipodex E), which interacts differently with the two enantiomers, causing them to separate and elute at different times.[4][12] A typical oven temperature program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 180-230°C) to ensure good separation.[4][13]

-

Detection and Quantification: As the separated enantiomers exit the column, they are detected by a mass spectrometer (for identification) or a flame ionization detector. The peak area for each enantiomer is integrated.[4]

-

Data Analysis: The identity of each peak is confirmed by comparing its retention time and mass spectrum to those of authentic (S)- and (R)-linalool standards. The enantiomeric excess (ee %) is calculated from the peak areas (A) of the two enantiomers using the formula: ee % = |(A_S - A_R) / (A_S + A_R)| * 100

-

-

Alternative Methodology (Molecular Rotational Resonance - MRR Spectroscopy): A newer technique that can determine the absolute configuration and enantiomeric excess in complex mixtures without chromatographic separation. It involves adding a chiral "tag" molecule that forms diastereomeric complexes with the linalool enantiomers, which can then be distinguished by their unique spectral signatures.[14][15]

Caption: Workflow for analyzing linalool synthase stereospecificity.

Molecular Basis of Stereoselectivity

The stereochemical outcome of the linalool synthase reaction is determined by the three-dimensional structure of its active site. While sharing a common overall fold with other monoterpene synthases, subtle differences in the active site cavity influence how the GPP substrate binds and how the subsequent carbocation intermediate is stabilized and quenched.[5][16] Modeling studies of the (R)-linalool synthase from Mentha citrata suggest that specific amino acid residues control the binding of the diphosphate moiety and regulate the access of water to the active site, thereby ensuring the stereoselective formation of the (R)-enantiomer.[5] The evolution of linalool synthases, potentially through recombination events between different types of ancestral terpene synthase genes, may explain the structural diversity and varied stereospecificity observed in this enzyme family today.[16][17]

Conclusion

The stereospecificity of linalool synthase is a key determinant of the chemical profile of many plant essential oils and varies significantly across different plant taxa. This specificity is governed by the particular linalool synthase enzyme(s) expressed by the plant, with distinct evolutionary lineages favoring the production of either (S)-(+)- or (R)-(-)-linalool. For researchers, scientists, and drug development professionals, understanding this enzymatic control is crucial for applications ranging from the authentication of natural products and the engineering of novel fragrances to the exploration of the distinct biological activities of linalool enantiomers. The detailed experimental protocols provided herein serve as a foundation for the continued investigation into this fascinating aspect of plant biochemistry.

References

- 1. Linalool - Wikipedia [en.wikipedia.org]

- 2. Linalool [bionity.com]

- 3. Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Molecular cloning and characterization of a new linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies and homology modeling of a dual-substrate linalool/nerolidol synthase from Plectranthus amboinicus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of linalool production in Saccharomyces cerevisiae by utilizing isopentenol utilization pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Catalytic Efficiencies and Relative Gene Expression Levels of (R)-Linalool Synthase and (S)-Linalool Synthase Determine the Proportion of Linalool Enantiomers in Camellia sinensis var. sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Structure and evolution of linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological and Physiological Effects of (+)-Linalool Inhalation

Audience: Researchers, scientists, and drug development professionals.

Abstract: (+)-Linalool, a naturally occurring monoterpene alcohol found in numerous aromatic plants, is gaining significant attention for its therapeutic potential. Administration via inhalation offers a non-invasive route with rapid onset of action, primarily targeting the central nervous system (CNS) and inflammatory pathways. This document provides a comprehensive technical overview of the biological and physiological effects of inhaled this compound, focusing on its anxiolytic, sedative, and anti-inflammatory properties. It summarizes key quantitative data from preclinical studies, details common experimental methodologies, and illustrates the primary molecular mechanisms of action, including modulation of GABAergic and glutamatergic neurotransmission and inhibition of the NF-κB inflammatory pathway. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Physiological Effects of this compound Inhalation

Inhalation of this compound elicits a range of physiological responses, most notably affecting the central nervous system and inflammatory cascades. The primary, well-documented effects include anxiety reduction (anxiolytic), sedation, and anti-inflammatory actions.

Anxiolytic Effects

Preclinical studies consistently demonstrate that inhaled linalool produces significant anxiolytic effects without impairing motor coordination.[1] These effects are primarily observed through standardized rodent behavioral assays, such as the Elevated Plus Maze (EPM) and the Light/Dark Box test.[1] The anxiolytic properties are believed to be mediated through the olfactory system, as the effects are absent in anosmic mice.

Table 1: Quantitative Summary of Anxiolytic Effects of Linalool Inhalation in Murine Models

| Experimental Model | Linalool Concentration / Dose | Key Quantitative Findings | Reference |

| Elevated Plus Maze (EPM) | Inhalation (5μl in a 4.4L container) | ~10-fold increase in the rate of time spent in open arms (33.17% vs. 3.12% for saline control). | [2] |

| Elevated Plus Maze (EPM) | Inhalation (odor from 200µL source) | Statistically significant increase in time spent in open arms and number of entries into open arms. | |

| Light/Dark Box | Inhalation (1% and 3% saturated atmosphere for 60 min) | Demonstrated significant anxiolytic properties. | |

| Light/Dark Box | Inhalation (odor from 200µL source for 30 min) | Statistically significant increase in time spent in the light box and number of entries. |

Sedative Effects

Inhaled linalool induces sedation by reducing spontaneous locomotion and potentiating barbiturate-induced sleep.[1] These effects are observed at concentrations that do not significantly affect motor coordination, a common side effect of many sedative-hypnotic drugs.

Table 2: Quantitative Summary of Sedative Effects of Linalool Inhalation in Murine Models

| Experimental Model | Linalool Concentration | Key Quantitative Findings | Reference |

| Pentobarbital-Induced Sleep | 1% and 3% saturated atmosphere (60 min) | Significantly increased pentobarbital sleeping time (p<0.01). | |

| Locomotor Activity | 3% saturated atmosphere (60 min) | Significantly decreased locomotion (p<0.01). | |

| Body Temperature | 1% and 3% saturated atmosphere (60 min) | Significantly reduced body temperature (p<0.01). |

Anti-inflammatory Effects

Linalool demonstrates potent anti-inflammatory properties, particularly in models of pulmonary inflammation.[3][4] While many studies utilize oral or intraperitoneal administration, the data strongly suggests that linalool can attenuate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways.[3][4][5] In models of lung injury, linalool treatment significantly reduces the infiltration of inflammatory cells (macrophages and neutrophils) into the bronchoalveolar lavage fluid (BALF) and decreases the production of cytokines such as TNF-α and IL-6.[3][4]

Effects on the Autonomic Nervous System

In both animal and human studies, linalool inhalation has been shown to modulate the autonomic nervous system, promoting a state of relaxation.[6][7] This is characterized by an increase in parasympathetic activity (the "rest and digest" system) and a decrease in sympathetic activity (the "fight or flight" system). In humans, inhalation of linalool has been shown to reduce stress-elevated salivary cortisol levels.[6][7][8]

Table 3: Quantitative Effects of Linalool Inhalation on Human Autonomic & Endocrine Systems

| Parameter | Linalool Administration | Key Quantitative Findings | Reference |

| Salivary Cortisol | Inhalation during experimental stress | Both R-(-)- and S-(+)-linalool exerted relaxing effects, modulating cortisol levels. | [6][8] |

| Heart Rate | Inhalation during experimental stress | R-(-)-linalool proved to be stress-relieving as determined by heart rate. | [6][8] |

| Heart Rate Variability (HRV) | Inhalation of lavender oil (linalool-rich) | Tended to increase normalized High Frequency (nHF) and decrease the Low Frequency/High Frequency (LF/HF) ratio, indicating increased parasympathetic tone. | [9][10] |

Biological Mechanisms of Action

The physiological effects of linalool are underpinned by its interaction with several key molecular targets, primarily within the nervous and immune systems.

Modulation of Neurotransmitter Systems

The primary mechanism for the anxiolytic and sedative effects of linalool is its positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.

-

GABAergic System: Linalool enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and resulting in CNS depression, which manifests as sedation and anxiolysis. These anxiolytic effects can be blocked by flumazenil, an antagonist of the benzodiazepine binding site on the GABA-A receptor.

-

Glutamatergic System: Linalool also interacts with the primary excitatory neurotransmitter system. It has been shown to act as a competitive antagonist of the NMDA receptor and can inhibit potassium-stimulated glutamate release in cortical synaptosomes.[11] This reduction in excitatory signaling contributes to its sedative and anticonvulsant properties.

-

Serotonergic System: The role of the serotonergic system is less clear. A microdialysis study investigating the anxiolytic effects of inhaled linalool found no significant change in serotonin concentration in the prelimbic prefrontal cortex of mice, suggesting this pathway may not be the primary driver of its anxiolytic action.[2]

Anti-inflammatory Signaling

Linalool exerts its anti-inflammatory effects primarily by inhibiting the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]

Under inflammatory conditions (e.g., stimulated by lipopolysaccharide, LPS), the inhibitor protein IκBα is phosphorylated and degraded. This frees the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3] Linalool has been shown to prevent the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[4]

Experimental Protocols

Reproducible assessment of linalool's effects requires standardized experimental protocols. The following sections detail common methodologies used in preclinical research.

Animal Models and Acclimatization

-

Species: Male C57BL/6 mice or Swiss mice are commonly used.

-

Housing: Animals are housed in a controlled environment (e.g., 22 ± 1°C, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Acclimatization: Mice should be acclimated to the laboratory environment for at least one hour before any behavioral testing to minimize stress-induced variability. All experiments should be conducted in a quiet, dimly lit room.

Inhalation Administration

-

Static Chamber Method: Mice are placed in an inhalation chamber (e.g., a 4.4L plastic container) for a defined period (e.g., 60 minutes). Linalool is introduced by placing a filter paper or cotton ball saturated with a specific concentration (e.g., 1% or 3% solution) or volume (e.g., 5µL) inside the chamber, allowing the atmosphere to become saturated with linalool vapor. The animals are exposed to the vapor but cannot make direct contact with the source.

-

Flow-Through Chamber Method: A more controlled method involves delivering linalool vapor into an exposure chamber at a constant flow rate (e.g., 1 L/min). This ensures a consistent concentration of linalool in the air throughout the exposure period (e.g., 5-30 minutes).

Behavioral Assays

This assay assesses anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor (e.g., 60 cm), consisting of two open arms and two arms enclosed by high walls.

-

Procedure:

-

Following linalool or vehicle inhalation, the mouse is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze freely for a 5-minute session.[2]

-

The session is recorded by an overhead video camera.